7-Chlorothieno[3,2-b]pyridine-2-carboxamide
Description
Overview of Fused Heterocyclic Systems as Privileged Structures in Drug Discovery
Fused heterocyclic compounds, which consist of two or more fused rings where at least one is heterocyclic, are of high interest in drug discovery. airo.co.in Their rigid, planar structures can interact efficiently with biological targets, making them valuable in the development of pharmaceuticals for complex diseases. ias.ac.in These systems are considered "privileged structures" because their frameworks are capable of binding to multiple biological targets with high affinity. This versatility has led to the development of numerous drugs based on fused heterocycles, including antifungal agents, benzodiazepines, and antivirals. airo.co.in Their structural diversity and the ability to modify their physicochemical characteristics, biological impacts, and pharmacokinetic profiles make them attractive building blocks in drug design. nih.govnih.gov
The Thieno[3,2-b]pyridine (B153574) Framework: Structural Prominence and Synthetic Utility
The thienopyridine scaffold can exist in six different isomeric forms, defined by the mode of fusion between the thiophene (B33073) and pyridine (B92270) rings. researchgate.net The thieno[3,2-b]pyridine isomer is one of the more extensively studied frameworks. Its prominence is highlighted by its inclusion in several clinically important drugs, such as the antiplatelet agents Clopidogrel and Prasugrel, which act as P2Y12 receptor antagonists. researchgate.netnih.gov The synthesis of the thieno[3,2-b]pyridine system is well-documented, with various strategies developed for its construction, often involving cyclization reactions of substituted pyridine and thiophene precursors. nih.govacs.orgresearchgate.net This synthetic accessibility allows for the generation of diverse libraries of derivatives for biological screening.
The parent compound for the title molecule, 7-Chlorothieno[3,2-b]pyridine (B1354074), is a known halogenated heterocyclic organic compound used as an intermediate in organic synthesis. pragmetis.comguidechem.com
Table 1: Physicochemical Properties of 7-Chlorothieno[3,2-b]pyridine
| Property | Value | Source |
|---|---|---|
| CAS Number | 69627-03-8 | scbt.comnih.gov |
| Molecular Formula | C₇H₄ClNS | scbt.comnih.gov |
| Molecular Weight | 169.63 g/mol | nih.gov |
| Appearance | White to off-white or brown solid | pragmetis.comguidechem.com |
| IUPAC Name | 7-chlorothieno[3,2-b]pyridine | nih.gov |
This table is interactive and can be sorted by column.
Rationale for Academic Investigation into 7-Chlorothieno[3,2-b]pyridine-2-carboxamide and its Analogues
The rationale for investigating this compound stems from the established importance of the thienopyridine core and the proven biological activity of carboxamide-substituted analogues. researchgate.net While research on this specific molecule is not widely published, related thienopyridine carboxamides have shown significant therapeutic potential. For instance, a class of 4-Arylthieno[2,3-b]pyridine-2-carboxamides has been identified as potent antiplasmodial agents, showing promise for the development of new anti-malarial drugs. mdpi.com Furthermore, other derivatives of the thieno[3,2-b]pyridine scaffold have been synthesized and evaluated as inhibitors of various protein kinases, such as VEGFR-2 and Src, which are implicated in cancer progression. mdpi.com The presence of a chlorine atom at the 7-position and a carboxamide group at the 2-position on the thieno[3,2-b]pyridine scaffold presents a unique combination of functional groups that warrants investigation for potential biological activity.
Research Objectives and Scope of Inquiry for Thienopyridine Carboxamide Derivatives
The primary research objective for thienopyridine carboxamide derivatives, including this compound, is to synthesize and evaluate them as potential therapeutic agents. The scope of such an inquiry would logically include several key areas. First, the development of efficient synthetic routes to produce the target compound and a library of its analogues with diverse substitutions. Second, these compounds would be subjected to in vitro screening against a panel of biological targets. Given the activities of related compounds, these targets could include parasitic enzymes (like those in Plasmodium falciparum), protein kinases involved in oncology, and receptors relevant to cardiovascular disease. researchgate.netmdpi.commdpi.com Subsequent studies would aim to establish a structure-activity relationship (SAR), identifying which chemical features are crucial for potency and selectivity. nih.gov
Table 2: Examples of Biological Activities in Related Thienopyridine Carboxamide Scaffolds
| Compound Class | Biological Activity | Target/Application | Source |
|---|---|---|---|
| 4-Arylthieno[2,3-b]pyridine-2-carboxamides | Antiplasmodial | Malaria (P. falciparum) | mdpi.com |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | Potential Kinase Inhibition | Acetylcholinesterase, Src Kinase | acs.org |
| 7-substituted-thieno[3,2-b]pyridines | Kinase Inhibition | VEGFR-2, c-Met, Src | mdpi.com |
This table is interactive and can be sorted by column. It illustrates the potential of the general scaffold, as data for the specific title compound is limited.
Structure
3D Structure
Properties
IUPAC Name |
7-chlorothieno[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2OS/c9-4-1-2-11-5-3-6(8(10)12)13-7(4)5/h1-3H,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLYFSGHIBZPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(SC2=C1Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Chlorothieno 3,2 B Pyridine 2 Carboxamide and Analogues
Strategic Approaches to the Core 7-Chlorothieno[3,2-b]pyridine (B1354074) Scaffold
The synthesis of the 7-chlorothieno[3,2-b]pyridine core is a multi-step process that relies on the careful construction of the fused thiophene (B33073) and pyridine (B92270) rings. Key to this is the preparation of appropriately substituted pyridine precursors and subsequent ring-closure reactions to form the bicyclic system.
Preparation of Key Halogenated Intermediates
The journey towards 7-chlorothieno[3,2-b]pyridine-2-carboxamide begins with the synthesis of crucial halogenated pyridine intermediates. A common and logical starting material for this scaffold is a 2,3-dihalopyridine, which provides the necessary electrophilic sites for the subsequent annulation of the thiophene ring.
One strategic precursor is 2,3-dichloropyridine. The synthesis of this intermediate can be approached through various methods, often starting from more readily available pyridine derivatives. For instance, the chlorination of 2-chloropyridine can be directed to yield 2,6-dichloropyridine, which can then undergo further transformations. orgsyn.org A multi-step sequence starting from 2,6-dihydroxypyridine derivatives can also be employed, involving chlorination, amidation, dehydration, and reduction to yield dichlorinated pyridine structures. pragmetis.com These halogenated pyridines are essential building blocks, providing the foundational structure onto which the thiophene ring is constructed.
Cyclocondensation and Ring-Forming Reactions for the Thienopyridine System
With a suitable dihalopyridine in hand, the next critical step is the formation of the thiophene ring to create the thieno[3,2-b]pyridine (B153574) scaffold. This is typically achieved through cyclocondensation reactions where a C2-S-C3 bond is formed.
A prevalent method involves the reaction of a 2,3-dihalopyridine with a sulfur-containing nucleophile that can provide the remaining atoms for the thiophene ring. For example, reacting 2,3-dichloropyridine with derivatives of thioglycolic acid, such as ethyl thioglycolate, in the presence of a base can lead to the formation of the corresponding ethyl thieno[3,2-b]pyridine-2-carboxylate. researchgate.netresearchgate.net This reaction proceeds through an initial nucleophilic aromatic substitution of one of the chlorine atoms by the sulfur of the thioglycolate, followed by an intramolecular cyclization to form the thiophene ring.
Another powerful and versatile method for the synthesis of substituted thiophenes, which can be adapted for the construction of the thieno[3,2-b]pyridine system, is the Gewald reaction. researchgate.net This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. researchgate.net By employing a suitably functionalized pyridine derivative as the starting carbonyl component, this reaction can be strategically utilized to construct the fused thiophene ring with various substituents.
Derivatization and Functionalization of the Bicyclic Core
Once the core 7-chlorothieno[3,2-b]pyridine scaffold is assembled, further derivatization can be carried out to introduce or modify functional groups. The chlorine atom at the 7-position, being on the pyridine ring, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a variety of substituents. For instance, reactions with amines or alcohols can be used to generate libraries of 7-substituted thieno[3,2-b]pyridine analogues. researchgate.net
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively used to introduce aryl or heteroaryl groups at various positions of the thieno[3,2-b]pyridine ring system, demonstrating the versatility of this scaffold for creating diverse chemical entities. mdpi.com
Direct and Indirect Synthesis of the Carboxamide Moiety at Position 2 and Other Positions
The introduction of the 2-carboxamide (B11827560) group is a defining feature of the target molecule. This can be achieved through several synthetic routes, either by direct introduction of the carboxamide or its precursor onto the pre-formed bicyclic core, or through the conversion of a pre-existing functional group at the 2-position.
Functionalization via Lithiation and Electrophilic Quenching at the 2-Position
A direct and elegant method for introducing a carboxylic acid group, a precursor to the carboxamide, at the 2-position of the thieno[3,2-b]pyridine ring involves directed ortho-metalation. The thiophene ring is amenable to deprotonation, particularly at the position adjacent to the sulfur atom.
Treatment of 7-chlorothieno[3,2-b]pyridine with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures can selectively deprotonate the 2-position, forming a 2-lithio intermediate. myskinrecipes.com This highly reactive organolithium species can then be quenched with an appropriate electrophile. To obtain the carboxylic acid, the lithiated intermediate is reacted with carbon dioxide (in the form of dry ice), followed by an acidic workup. This carboxylation step provides 7-chlorothieno[3,2-b]pyridine-2-carboxylic acid. The resulting carboxylic acid can then be converted to the desired carboxamide through standard amide coupling reactions, for example, by activation with a coupling reagent like HATU or by conversion to the acid chloride followed by reaction with ammonia. nih.govresearchgate.net
| Step | Reagents and Conditions | Product |
| Lithiation | 7-chlorothieno[3,2-b]pyridine, n-BuLi or LDA, THF, low temperature | 2-Lithio-7-chlorothieno[3,2-b]pyridine |
| Carboxylation | CO2 (dry ice), then H+ workup | 7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid |
| Amidation | Amine, coupling agents (e.g., HATU, DCC) or conversion to acyl chloride followed by amine | This compound |
Hydrolysis of Nitrile Precursors to Amide Functionality
An alternative and widely used strategy for the synthesis of amides is through the hydrolysis of a nitrile precursor. This approach involves first synthesizing 7-chlorothieno[3,2-b]pyridine-2-carbonitrile, which is then converted to the target carboxamide.
The synthesis of the 2-carbonitrile can be achieved through various methods, including the Sandmeyer reaction from a 2-amino precursor or through palladium-catalyzed cyanation of a 2-halo-7-chlorothieno[3,2-b]pyridine. Once the nitrile is in place, it can be hydrolyzed to the carboxamide. This hydrolysis can be performed under either acidic or basic conditions. For pyridine-containing nitriles, both methods have been shown to be effective. google.comgoogle.com The reaction conditions can be controlled to favor the formation of the amide over the complete hydrolysis to the carboxylic acid. researchgate.netresearchgate.net For instance, controlled hydrolysis using a solid heterogeneous catalyst in water can provide the corresponding pyridine carboxylic acid amide in high purity. google.com
| Precursor | Reagents and Conditions for Hydrolysis | Product |
| 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile | H2O, acid or base catalyst, controlled temperature | This compound |
This method offers a reliable route to the final product, leveraging the stability and accessibility of the nitrile functional group as a key intermediate.
Amide Coupling Reactions for Diverse Carboxamide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry, and various coupling reagents are employed to synthesize diverse carboxamide derivatives from a carboxylic acid precursor. The synthesis of this compound analogues typically involves the coupling of the corresponding carboxylic acid with a wide array of amines.
Standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) are frequently utilized. nih.gov For challenging couplings, particularly with electron-deficient amines, the addition of 4-dimethylaminopyridine (DMAP) as a catalyst can significantly improve reaction efficiency. nih.gov The reaction is typically carried out in an inert solvent like acetonitrile. This method is amenable to producing a range of functionalized amide derivatives. nih.gov
Below is an interactive data table summarizing common amide coupling conditions.
| Coupling Reagents | Additive (catalyst) | Base | Solvent | Typical Substrates |
| EDC | HOBt | DIPEA | Acetonitrile | Aromatic amines and functionalized carboxylic acids nih.gov |
| DCC | DMAP | - | - | Routine amide couplings nih.gov |
| HATU | - | DIPEA | - | Routine amide couplings nih.gov |
| BOPCl | - | Et3N | - | Routine amide couplings nih.gov |
Yield Optimization and Scalability Considerations
Optimizing reaction yields and ensuring scalability are critical for the practical application of synthetic routes, especially in pharmaceutical development. For the synthesis of thieno[3,2-b]pyridine derivatives, careful consideration of reaction conditions is necessary. For instance, in multi-step syntheses, such as the Thorpe-Ziegler cyclization to form the thieno[2,3-b]pyridine (B153569) core, yields can be significantly influenced by the choice of base and solvent. mdpi.com
Large-scale synthesis of the core intermediate, 7-chlorothieno[3,2-b]pyridine, can be achieved with high yield (90%) by reacting thieno[3,2-b]pyridin-7(4H)-one with oxalyl chloride in a mixture of methylene chloride and ethylene chloride, using N,N-dimethylformamide (DMF). chemicalbook.com When scaling up amide coupling reactions, it has been demonstrated that moving from a 0.2-0.5 mmol scale to a 1-gram scale can be achieved without a significant drop in yield, indicating the robustness of the protocol for larger-scale production. nih.gov Efficient catalysts and controlled reaction environments are key to maximizing yield and purity in industrial production. guidechem.com
Advanced Synthetic Transformations for Structural Diversification
To explore the chemical space around the 7-chlorothieno[3,2-b]pyridine scaffold, a variety of advanced synthetic transformations are employed. These reactions allow for the introduction of a wide range of substituents and the modification of the core structure, which is essential for structure-activity relationship (SAR) studies.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Hiyama)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used to functionalize the thieno[3,2-b]pyridine core. mdpi.comnih.gov
Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organic halide. libretexts.org It is a versatile method for introducing aryl and heteroaryl substituents at the 7-position of the thieno[3,2-b]pyridine ring. mdpi.com The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, with a phosphine ligand like PPh₃, and a base like Na₂CO₃. nih.gov
Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It has been used to introduce alkynyl groups onto the thieno[3,2-b]pyridine scaffold. mdpi.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org
Hiyama Coupling : This reaction involves the coupling of an organosilane with an organic halide. wikipedia.org It offers an alternative to the Suzuki-Miyaura coupling and is activated by a fluoride source or a base. organic-chemistry.org
The table below provides a summary of these cross-coupling reactions.
| Reaction Name | Coupling Partners | Catalyst System | Key Features |
| Suzuki-Miyaura | Organoboron compound + Organic halide | Palladium catalyst + Base | Wide functional group tolerance libretexts.orgnih.gov |
| Sonogashira | Terminal alkyne + Organic halide | Palladium catalyst + Copper(I) co-catalyst + Base | Mild reaction conditions wikipedia.org |
| Hiyama | Organosilane + Organic halide | Palladium catalyst + Fluoride source/Base | Alternative to boron-based couplings wikipedia.orgorganic-chemistry.org |
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Chlorinated Ring
The chlorine atom at the 7-position of the thieno[3,2-b]pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the introduction of a variety of nucleophiles, including amines, alcohols, and thiols. The reactivity of the C-Cl bond is enhanced by the electron-withdrawing nature of the fused pyridine and thiophene rings.
In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The leaving group is then expelled, restoring the aromaticity of the ring. The reaction is particularly effective for introducing nitrogen nucleophiles. youtube.com For instance, 2-chloropyridines readily react with amines upon heating to yield the corresponding substituted pyridines. youtube.com
Oxidative and Reductive Manipulations of the Core and Substituents (e.g., N-oxidation, reduction of aldehydes)
Oxidative and reductive transformations provide further avenues for structural diversification.
N-oxidation : The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain reactions. nih.gov Pyridine N-oxides can be prepared using various oxidizing agents, such as hydrogen peroxide in acetic acid or meta-chloroperbenzoic acid (m-CPBA). nih.gov
Oxidation of the Sulfur Atom : The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or a sulfone, which can influence the biological activity of the molecule. nih.govacs.org
Reduction of Substituents : Functional groups attached to the thieno[3,2-b]pyridine core can be chemically manipulated. For example, an aldehyde substituent can be reduced to an alcohol, providing a new point for further functionalization.
Selective oxidation of thienopyridines is an effective method for functionalizing the bicyclic core. nih.govacs.org
Regioselective Functionalization Strategies
Controlling the position of new substituents on the thieno[3,2-b]pyridine scaffold is crucial for targeted drug design. Regioselective functionalization can be achieved by leveraging the inherent reactivity of different positions on the heterocyclic core or by using directing groups.
In polyhalogenated heteroaromatics, palladium-catalyzed cross-coupling reactions can often be controlled to occur at a specific position. nih.gov For instance, in 2,4-dichloroquinazolines, Suzuki-Miyaura coupling occurs selectively at the more electrophilic C-4 position. nih.gov Similar principles of regioselectivity can be applied to di- or tri-substituted thieno[3,2-b]pyridines to achieve sequential and site-selective introduction of different functional groups.
Investigating Unusual Reaction Pathways (e.g., oxidative dimerization)
In the synthesis of thienopyridine derivatives, reaction pathways can occasionally deviate from expected outcomes, leading to novel molecular structures. One such unusual pathway is oxidative dimerization, which has been observed in the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) series, a class of compounds structurally related to this compound.
The reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with hypochlorite (bleach) can result in an oxidative dimerization. nih.govacs.org This process involves the cleavage of N–H and C(2)=C(3) bonds and the formation of three new sigma bonds, without the involvement of the pyridine nitrogen or the sulfur atom in the oxidation. nih.govacs.org The nature of the products formed is highly dependent on the solvent used. nih.govnih.gov For instance, when the reaction is carried out in aqueous ethanol, a mixture of polycyclic compounds and oxidation/solvolysis products can be formed. acs.org
Two potential mechanistic pathways have been proposed for this dimerization. nih.gov The specific pathway and resulting products are influenced by factors such as the electronic properties of substituents on the thienopyridine core. acs.org For example, compounds with strong electron-withdrawing groups may not undergo this oxidation reaction at all. acs.org It has also been noted that certain intermediates in the synthesis of thieno[2,3-b]pyridine-2-carboxamides have a tendency to decompose via oxidative dimerization, complicating their purification. mdpi.com
This non-catalyzed, regio- and stereoselective oxidation presents a fascinating deviation from standard synthetic routes, offering a pathway to complex polyheterocyclic structures. nih.gov
Comparative Synthetic Reactivity Across Isomeric Thienopyridine and Furanopyridine Scaffolds
The reactivity of heterocyclic scaffolds is fundamentally linked to their isomeric form and the nature of the heteroatoms within their rings. A comparative analysis of isomeric thienopyridines and their oxygen-containing counterparts, furanopyridines, highlights significant differences in their synthetic utility and chemical behavior.
Thienopyridine Isomers:
There are six possible isomers of thienopyridine, distinguished by the fusion of the thiophene and pyridine rings: thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, thieno[2,3-c]pyridine, thieno[3,2-c]pyridine, thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine. researchgate.netresearchgate.net Extensive research has been conducted on the [2,3-b], [3,2-b], [2,3-c], and [3,2-c] isomers, while the [3,4-b] and [3,4-c] isomers are less studied and known to be significantly less stable. researchgate.netigi-global.com
The synthesis of thieno[2,3-b]pyridines, for example, is often achieved through the Thorpe-Ziegler cyclization. mdpi.comresearchgate.net This method involves the isomerization of substituted 2-alkylthio-3-cyanopyridines. researchgate.net The reactivity of the pyridine ring in thienopyridines allows for various substitution reactions, though these are generally less facile than in corresponding benzene derivatives. abertay.ac.uk Nucleophilic substitution on the pyridine ring can proceed through different mechanisms, including addition-elimination (AE) and elimination-addition (EA). abertay.ac.uk
Furanopyridine Scaffolds:
Furanopyridines, as isosteres of benzofurans, have also attracted considerable attention. researchgate.net Their synthetic methodologies and reactivity profiles differ from thienopyridines due to the presence of the oxygen atom. The furan (B31954) ring, for instance, is susceptible to ring-opening reactions. Under basic conditions with hydrazine, the furan moiety of a furanopyridine can open, leading to the formation of a new pyridine-dihydropyrazolone scaffold. researchgate.net
In contrast to the cyclization methods common for thienopyridines, the reactivity of the furanopyridine core can be explored through direct functionalization. The pyridine moiety has been successfully functionalized via C-H amination and borylation reactions. researchgate.net
The table below summarizes key comparative aspects of these heterocyclic scaffolds.
| Feature | Thienopyridine Scaffolds | Furanopyridine Scaffolds |
| Isomers | Six primary isomers exist, with varying stability ([3,4-b] and [3,4-c] are less stable). researchgate.netigi-global.com | Various isomers are possible (e.g., furo[3,2-c]pyridines). researchgate.net |
| Common Synthetic Routes | Thorpe-Ziegler cyclization is a common method for thieno[2,3-b]pyridines. mdpi.comresearchgate.net | Construction from furan or pyridine precursors; reactions of 3-alkynyl-4-pyrones with ammonium acetate. researchgate.net |
| Key Reactivity | Nucleophilic substitution on the pyridine ring; oxidative dimerization in some derivatives. nih.govabertay.ac.uk | C-H functionalization (amination, borylation) of the pyridine moiety; ring-opening of the furan moiety. researchgate.net |
| Ring Stability | The thiophene ring is generally stable under various conditions. | The furan ring is stable under basic conditions but can be opened with nucleophiles like hydrazine. researchgate.net |
This comparative analysis underscores the distinct chemical personalities of thienopyridine and furanopyridine scaffolds, which synthetic chemists can exploit to create diverse and complex molecules.
Pre Clinical Biological Activities and Mechanistic Elucidation of Thienopyridine Carboxamide Derivatives
Comprehensive Assessment of Pharmacological Potentials
Anti-neoplastic Activity
Thienopyridine derivatives have demonstrated notable potential as anti-cancer agents through various mechanisms, including growth inhibition, cell cycle disruption, and apoptosis induction in cancer cells.
In vitro Growth Inhibition, Cell Cycle Effects, and Apoptosis Induction: A series of novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized and evaluated for their antitumor potential against triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468. researchgate.net Several of these compounds exhibited growth inhibitory effects with minimal impact on non-tumorigenic MCF-12A cells. researchgate.net The most promising compound, designated 2e, showed a GI50 (concentration for 50% of maximal inhibition of cell proliferation) of 13 μM in MDA-MB-231 cells. researchgate.net Further investigation revealed that this compound decreased the number of viable cells and inhibited cell proliferation. nih.gov It also induced an increase in the G0/G1 phase of the cell cycle and a decrease in the S phase, suggesting a cytostatic effect. researchgate.netnih.gov
Another study on (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno [2,3-b]pyridine-2-carboxamide, referred to as Compound 1, showed cytotoxicity against both MDA-MB-231 and MCF-7 breast cancer cell lines. nih.gov This compound induced a significant increase in both early and late apoptosis in MDA-MB-231 cells and late apoptosis in MCF-7 cells. nih.gov Other thieno[2,3-b]pyridine (B153569) derivatives have also been found to inhibit prostate cancer proliferation, promote G2/M arrest, and induce apoptosis. researchgate.net Similarly, certain thiophene (B33073) carboxamide derivatives, acting as biomimetics of Combretastatin A-4, have shown potent activity against Hep3B liver cancer cells, with IC50 values as low as 5.46 µM. yu.edu.jo In a different class, 7-chloroquinoline-1,2,3-triazoyl carboxamides were found to induce dose- and time-dependent cytotoxicity, cell cycle arrest in the G0/G1 phase, and apoptosis in human bladder carcinoma cells. igi-global.comupf.edu
In ovo Graft Models: The anti-neoplastic potential of thienopyridine derivatives has also been explored using in ovo models, which serve as an intermediate step between in vitro and in vivo animal studies. The chick chorioallantoic membrane (CAM) model was used to evaluate the antitumor effect of a promising methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative (compound 2e). researchgate.netacs.org This compound was observed to significantly reduce the tumor size of grafted MDA-MB-231 cells, highlighting its potential antiangiogenic or direct antitumor effects in a living system. researchgate.netnih.govacs.org
| Compound Class | Specific Compound | Cancer Cell Line(s) | Activity Metric (e.g., GI50, IC50) | Observed Effects | Source |
|---|---|---|---|---|---|
| Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates | Compound 2e | MDA-MB-231 (TNBC) | GI50 = 13 μM | Growth inhibition, decreased cell proliferation, G0/G1 phase arrest, tumor size reduction in ovo. | researchgate.netnih.govacs.org |
| Thieno[2,3-b]pyridine Carboxamides | (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno [2,3-b]pyridine-2-carboxamide | MDA-MB-231, MCF-7 (Breast) | Not specified | Cytotoxicity, induction of apoptosis. | nih.gov |
| Thieno[2,3-b]pyridines | DJ160 | Prostate cancer cell lines | Not specified | Inhibition of proliferation and motility, G2/M arrest, apoptosis. | researchgate.net |
| Thiophene Carboxamides | Compound 2b | Hep3B (Liver) | IC50 = 5.46 µM | Cytotoxicity, disruption of spheroid formation. | yu.edu.jo |
| 7-Chloroquinoline-1,2,3-triazoyl carboxamides | QTCA-1, QTCA-4 | 5637 (Bladder) | Dose-dependent | Cytotoxicity, G0/G1 cell cycle arrest, apoptosis induction. | igi-global.comupf.edu |
Antimicrobial Efficacy
Derivatives of the thienopyridine scaffold have been investigated for their efficacy against a range of microbial pathogens, demonstrating both antibacterial and antifungal properties.
Antibacterial and Antifungal Properties: A study on newly synthesized thieno[2,3-b]pyridine-based compounds revealed promising antimicrobial activity against a panel of five bacterial and five fungal strains. nih.gov One derivative, in particular, showed potent activity with Minimum Inhibitory Concentration (MIC) values ranging from 4-16 μg/mL. nih.gov Similarly, various thienopyrimidine derivatives have been synthesized and tested, with many exhibiting significant antibacterial and antifungal activities. nih.gov Certain compounds showed high antibacterial activity, with one derivative demonstrating efficacy nearly equivalent to standard antibiotics like Ofloxacin and Levofloxacin against several bacterial strains. nih.gov Other studies have confirmed the broad-spectrum potential of these scaffolds, with thieno[2,3-d]pyrimidinediones showing potent activity (MIC values of 2–16 mg/L) against multi-drug resistant Gram-positive organisms, including MRSA and VRE. frontiersin.org
The antimicrobial action of these compounds is often attributed to their ability to target essential microbial processes. nih.gov For instance, hybrids of thienopyrimidines and sulfonamides have been designed to target dihydrofolate reductase in bacteria. nih.gov The unique structure of thienopyrimidines also allows them to target specific fungal enzymes, leading to compromised cell membrane integrity and fungal cell death. nih.gov Some 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues have also been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli.
| Compound Class | Microbial Strains | Activity Metric (e.g., MIC) | Source |
|---|---|---|---|
| Thieno[2,3-b]pyridine-based compounds | Various bacteria and fungi | MIC = 4-16 μg/mL (for most potent compound) | nih.gov |
| Thienopyrimidine derivatives | Trichophyton rubrum, Aspergillus flavus, Geotrichum candidum, Candida albicans, various bacteria | High activity (comparable to reference antibiotics for some compounds) | nih.gov |
| Thieno[2,3-d]pyrimidinediones | MRSA, VRSA, VISA, VRE, S. pneumoniae | MIC = 2–16 mg/L | frontiersin.org |
| Thienopyrimidine-sulfonamide hybrids | Staphylococcus aureus, Escherichia coli, Candida strains | Varying degrees of inhibition | nih.gov |
| 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues | Staphylococcus aureus, Escherichia coli | Active (specific MIC not provided) |
Anti-inflammatory and Analgesic Properties
The thienopyridine scaffold is a component of several clinically used nonsteroidal anti-inflammatory drugs (NSAIDs). Research has focused on developing novel derivatives that can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.
In vitro COX Enzyme Inhibition: Cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation and pain. Thienopyrimidine derivatives have been shown to be effective inhibitors of COX-2. One study reported on a tetrahydrobenzothienopyrimidine derivative with increased COX-2 activity and a high selectivity index. Another series of thienopyrimidines bearing a phenyl-substituted pyrazoline ring showed high COX-2 inhibitory activity with an IC50 value of 0.96 μM and a selectivity index of 38.59, indicating a preference for the larger COX-2 active site over the smaller COX-1 site. The mechanism of inhibition often involves hydrogen bond interactions with key amino acid residues, such as Ser530, within the enzyme's active site.
In vivo Inflammation Models: The anti-inflammatory potential of thienopyridine derivatives has been confirmed in various in vivo models. In a rat paw edema model, a standard method for assessing acute inflammation, certain thieno[2,3-b]pyridine derivatives demonstrated potent anti-inflammatory activity. Some compounds were found to exert their anti-inflammatory effects by dually inhibiting both the COX-2 and 5-lipoxygenase (5-LOX) pathways, which are two major arms of the arachidonic acid metabolic cascade responsible for producing pro-inflammatory mediators. Another study evaluated novel pyridine (B92270) and pyrimidine (B1678525) derivatives in lipopolysaccharide (LPS)-stimulated RAW macrophages, a common in vitro model for inflammation. Several compounds showed significant inhibition of nitric oxide (NO) production, with IC50 values in the micromolar range, indicating their potential to modulate inflammatory responses.
| Compound Class | Target | Activity Metric (e.g., IC50) | Model | Source |
|---|---|---|---|---|
| Thienopyrimidines with pyrazoline ring | COX-2 | IC50 = 0.96 μM (SI = 38.59) | In vitro enzyme assay | |
| Thienopyrimidine derivatives | COX-2 | IC50 = 0.09 μM | In vitro enzyme assay | |
| Thieno[2,3-b]pyridine derivatives | COX-2 / 5-LOX | Potent inhibition (specific values not provided) | In vivo rat paw edema model | |
| Pyridine derivatives | Nitric Oxide (NO) production | IC50 = 76.6 µM | In vitro LPS-stimulated RAW macrophages | |
| Pyrimidine derivatives | Nitric Oxide (NO) production | IC50 = 83.1 µM | In vitro LPS-stimulated RAW macrophages |
Neuromodulatory Effects, particularly on Metabotropic Glutamate (B1630785) Receptors
Thienopyridine derivatives have emerged as significant modulators of metabotropic glutamate (mGlu) receptors, which are crucial for regulating synaptic plasticity in the central nervous system. The focus has largely been on allosteric modulation, which offers greater selectivity for specific mGlu receptor subtypes compared to targeting the highly conserved orthosteric glutamate binding site.
Positive and Negative Allosteric Modulation of mGlu2 and mGlu5: Research has successfully identified thieno[3,2-b]pyridine-5-carboxamide derivatives as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5). These compounds were discovered through a scaffold-hopping approach from previously known picolinamide (B142947) structures. One such 7-alkoxy-thieno[3,2-b]pyridine-5-carboxamide showed promising mGlu5 potency with an IC50 of 110 nM. These novel mGlu5 NAMs are highly potent and have demonstrated the ability to penetrate the brain. Other studies have also identified thieno[2,3-b]pyridine derivatives as mGluR5 NAMs, further establishing this scaffold as a valuable chemotype for targeting this receptor. While the prompt mentions mGlu2, the provided search results focus primarily on mGlu5 modulation by thienopyridine carboxamides. Allosteric modulators for mGlu5 are being investigated for their therapeutic potential in various neurological and psychiatric disorders.
| Compound Class | Receptor Target | Type of Modulation | Activity Metric (e.g., IC50) | Source |
|---|---|---|---|---|
| 7-alkoxy-thieno[3,2-b]pyridine-5-carboxamide | hmGlu5 | Negative Allosteric Modulator (NAM) | IC50 = 110 nM | |
| Thieno[3,2-b]pyridine-5-carboxamides | hmGlu5 | Negative Allosteric Modulator (NAM) | IC50 < 80 nM (for several compounds) | |
| 2-sulfonyl-thieno[2,3-b]pyridines | mGluR5 | Negative Allosteric Modulator (NAM) | Fulfilled lead criteria (specific IC50 not provided) |
Modulatory Activity on Sirtuin Enzymes
Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases (SIRT1, SIRT2, and SIRT3) that are considered important therapeutic targets for a range of diseases, including metabolic disorders, cancer, and neurodegenerative conditions.
SIRT1, SIRT2, and SIRT3 Inhibition: A novel class of potent, low-nanomolar pan-sirtuin inhibitors based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold has been identified. These compounds were discovered using Encoded Library Technology (ELT) and represent a new chemotype for sirtuin inhibition. One potent pan-inhibitor, compound 11c, exhibited IC50 values of 3.6 nM, 2.7 nM, and 4.0 nM for SIRT1, SIRT2, and SIRT3, respectively. Crystallographic studies of these inhibitors bound to the SIRT3 active site revealed that the carboxamide group binds in the nicotinamide (B372718) C-pocket, while other parts of the molecule extend into the substrate channel, providing a structural basis for their activity.
In addition to pan-inhibitors, selective sirtuin inhibitors have also been developed from thienopyrimidine scaffolds. An extensive structure-activity relationship (SAR) study of a thienopyrimidinone series identified analogues with submicromolar SIRT2 inhibitory activity and excellent selectivity (>100-fold) over SIRT1 and SIRT3. For example, compound 18a showed a potent SIRT2 IC50 value of 0.65 μM. A co-crystal structure of one of these selective inhibitors bound to SIRT2 revealed that the compound induces the formation of a "selectivity pocket," which helps to explain its isoform selectivity.
| Compound Class | Specific Compound | SIRT1 IC50 (nM) | SIRT2 IC50 (nM) | SIRT3 IC50 (nM) | Selectivity | Source |
|---|---|---|---|---|---|---|
| Thieno[3,2-d]pyrimidine-6-carboxamide | 11c | 3.6 | 2.7 | 4.0 | Pan-inhibitor | |
| Thienopyrimidinone | 18a | >65,000 | 650 | >65,000 | SIRT2 selective (>100-fold) | |
| Thienopyrimidinone | 15e | >100,000 | 810 | >100,000 | SIRT2 selective (>100-fold) | |
| Thienopyrimidinone | 29c | >200,000 | 960 | ~30,000 | SIRT2 selective (>200-fold vs SIRT1; ~30-fold vs SIRT3) |
Antitubercular Activity against Mycobacterium tuberculosis
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents with novel mechanisms of action. acs.org Thienopyridine and related thienopyrimidine scaffolds have been explored as potential sources for such agents.
A series of novel thieno[3,2-b]pyridinone derivatives were designed and synthesized, with six compounds showing potent anti-mycobacterial activity (MIC ≤ 1 μg/mL) against an Mtb strain. The most promising compounds, 6c and 6i, were also active against Mtb within macrophages and exhibited low cytotoxicity. Mechanistic studies confirmed that these derivatives target the InhA enzyme (Enoyl-ACP reductase), a key component of the mycobacterial fatty acid synthesis pathway. researchgate.net
Another study explored the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) (TPA) series. While initial analogues had poor activity against wild-type Mtb, optimization led to the identification of compounds with improved potency. For example, a derivative with a 3,4-methylenedioxyphenyl group at the 6-position (compound 15f) was very active, with an IC90 of 0.94 μM. Further investigation into related thienopyrimidine amide analogs suggested that their mode of action involves targeting MmpL3, a critical transporter protein involved in the synthesis of the mycobacterial cell wall. Other research has identified pyridine carboxamide derivatives that act as prodrugs, requiring activation by the mycobacterial amidase AmiC to exert their effect. acs.org
| Compound Class | Specific Compound | M. tuberculosis Strain | Activity Metric (e.g., MIC, IC90) | Proposed Target/Mechanism | Source |
|---|---|---|---|---|---|
| Thieno[3,2-b]pyridinone | 6c | Mtb UAlRv | MIC = 0.5-1 μg/mL | InhA (Enoyl-ACP reductase) | |
| Thieno[3,2-b]pyridinone | Multiple derivatives | Mtb UAlRa | MIC ≤ 1 μg/mL | InhA (Enoyl-ACP reductase) | |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamide | 15f | Wild-type Mtb | IC90 = 0.94 μM | Not specified | |
| Thienopyrimidine amide analogs | Not specified | Wild-type Mtb | Good activity (specifics not provided) | MmpL3 | |
| Pyridine carboxamide | MMV687254 | Drug-resistant Mtb | MIC = 1.56–3.125 μM | Prodrug activated by AmiC | acs.org |
Identification and Characterization of Molecular Targets
The biological effects of 7-Chlorothieno[3,2-b]pyridine-2-carboxamide and its derivatives are rooted in their ability to interact with and modulate the activity of several key molecular targets.
The thieno[3,2-b]pyridine (B153574) core is a recognized pharmacophore for kinase inhibition. While specific data for this compound is not extensively detailed in publicly available literature, the broader class of thieno[3,2-b]pyridine derivatives has demonstrated significant inhibitory activity against several kinases crucial in cancer progression.
Derivatives of thieno[3,2-b]pyridine have been identified as potent inhibitors of tyrosine kinases. biosynth.com The general structure is known to bind to the ATP binding site of these enzymes, thereby blocking their enzymatic activity and preventing downstream signaling that leads to cell proliferation. biosynth.com
c-Met and VEGFR-2 Inhibition: Substituted 7-arylethers of thieno[3,2-b]pyridine have been shown to inhibit both c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2), two key receptor tyrosine kinases involved in angiogenesis and tumor growth. nih.gov This dual inhibition is considered a synergistic approach to cancer therapy.
Tyrosine Kinase Inhibition Profile of Thieno[3,2-b]pyridine Derivatives
| Derivative Class | Target Kinase(s) | Observed Effect | Reference |
|---|---|---|---|
| Substituted 7-arylethers of thieno[3,2-b]pyridine | c-Met, VEGFR-2 | Inhibition of kinase activity | nih.gov |
| 7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles | Src kinase | Inhibition of kinase activity |
Recent studies have highlighted the potential of the thieno[3,2-b]pyridine scaffold to interact with G-Protein Coupled Receptors (GPCRs). Specifically, derivatives have been investigated as allosteric modulators.
A series of 7-alkoxy-thieno[3,2-b]pyridine-5-carboxamides, structurally related to the compound of interest, have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5). nih.gov One such compound demonstrated promising potency with an IC50 of 110 nM. nih.gov Allosteric modulation offers a sophisticated mechanism of action, providing selectivity and fine-tuning of receptor activity. These findings suggest that the thieno[3,2-b]pyridine core can be adapted to target GPCRs through interactions at sites distinct from the primary (orthosteric) ligand binding site. nih.gov
The thieno[3,2-b]pyridine framework has been explored for its inhibitory effects on various enzymes beyond kinases.
Proto-oncogene tyrosine-protein kinase (Src) Inhibition: Several studies have focused on the inhibition of Src kinase by thieno[3,2-b]pyridine derivatives. For instance, 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles have been identified as potent inhibitors of Src kinase activity. nih.gov Further structure-activity relationship studies on 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles revealed that substitutions at the C-2 and C-7 positions significantly influence their Src inhibitory activity. nih.gov
Acetylcholinesterase Inhibition: While direct evidence for this compound is lacking, related isomers have shown potential in this area. In silico studies on derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide suggest they may act as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov
There is currently no available information in the searched literature regarding the inhibition of signal peptidase LepB by this compound or its close derivatives.
The potential for small molecules to interact with DNA is a well-established mechanism for anticancer agents. However, based on the available search results, there is no direct scientific literature that describes or investigates the DNA intercalating properties of this compound.
Elucidation of Cellular and Biochemical Mechanisms of Action
The interaction of thienopyridine carboxamide derivatives with their molecular targets translates into observable effects on cellular processes, most notably cell proliferation and survival.
A significant body of research points to the anti-proliferative and pro-apoptotic effects of the thieno[3,2-b]pyridine scaffold in cancer cells.
Studies on methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which share the same core structure, have demonstrated growth inhibition in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231. nih.govmdpi.com One of the most promising compounds from this series was shown to decrease the number of viable cancer cells, which was correlated with a reduction in the percentage of proliferating cells. mdpi.com Furthermore, this compound was observed to cause an increase in the G0/G1 phase of the cell cycle and a decrease in the S phase, indicating an arrest of cell cycle progression. mdpi.com
While not the exact compound, 7-chloroquinoline-1,2,3-triazoyl carboxamides have been shown to significantly decrease the viability of breast cancer cells in a dose-dependent manner and induce apoptosis. nih.gov Another related class of compounds, thieno[2,3-b]pyridines, has been found to inhibit the proliferation and motility of prostate cancer cells, leading to G2/M cell cycle arrest and apoptosis. nih.gov
Summary of Cellular Effects of Thieno[3,2-b]pyridine Derivatives
| Derivative Class | Cell Line(s) | Cellular Effects | Reference |
|---|---|---|---|
| Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates | MDA-MB-231 (TNBC) | Growth inhibition, decreased cell proliferation, G0/G1 cell cycle arrest | mdpi.com |
| Thieno[2,3-b]pyridines | Prostate cancer cells | Inhibition of proliferation and motility, G2/M arrest, apoptosis | nih.gov |
Impact on Gene Expression and Protein Levels Related to Disease Pathogenesis (e.g., iNOS, COX-2 mRNA/protein)
No studies were identified that investigated the effect of this compound on the expression of inducible nitric oxide synthase (iNOS) or cyclooxygenase-2 (COX-2) mRNA or protein levels.
Receptor-Mediated Signaling Pathway Modulation (e.g., effects on calcium flux)
There is no available data detailing the modulation of receptor-mediated signaling pathways, including any effects on calcium flux, by this compound. While some thieno[3,2-b]pyridine-5-carboxamide derivatives have been explored as negative allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGlu5), which is linked to intracellular calcium release, this information does not pertain to the 2-carboxamide (B11827560) isomer requested. nih.gov
In Vitro and Pre-clinical In Vivo Pharmacological Characterization
Quantitative In Vitro Activity Assays (e.g., MTT, sulforhodamine B, colony formation, wound healing, enzyme assays)
No published data from quantitative in vitro assays such as MTT, sulforhodamine B, colony formation, wound healing, or specific enzyme assays for this compound could be located. Studies on other thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives have reported biological activity in various assays, but these findings are not directly applicable to the specified compound. nih.govmdpi.com
In Vitro Assay Data for this compound
| Assay Type | Cell Line/Target | Endpoint | Result |
| MTT | Data Not Available | Data Not Available | Data Not Available |
| Sulforhodamine B | Data Not Available | Data Not Available | Data Not Available |
| Colony Formation | Data Not Available | Data Not Available | Data Not Available |
| Wound Healing | Data Not Available | Data Not Available | Data Not Available |
| Enzyme Assays | Data Not Available | Data Not Available | Data Not Available |
In Vivo Proof-of-Concept Studies in Animal Models (e.g., formalin-induced paw edema, turpentine (B1165885) oil-induced granuloma, amphetamine-induced hyperlocomotion)
No in vivo proof-of-concept studies in animal models for this compound were found in the scientific literature. This includes a lack of data for models such as formalin-induced paw edema, turpentine oil-induced granuloma pouch, and amphetamine-induced hyperlocomotion.
In Vivo Model Data for this compound
| Animal Model | Species | Endpoint | Result |
| Formalin-induced paw edema | Data Not Available | Data Not Available | Data Not Available |
| Turpentine oil-induced granuloma pouch | Data Not Available | Data Not Available | Data Not Available |
| Amphetamine-induced hyperlocomotion | Data Not Available | Data Not Available | Data Not Available |
Structure Activity Relationship Sar Studies and Computational Insights
Systematic Exploration of Structural Modifications and their Biological Impact
The substituents on the carboxamide nitrogen and any associated aryl or heteroaryl rings play a critical role in modulating the biological activity of thieno[3,2-b]pyridine-2-carboxamide derivatives.
In studies of 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxamides as antiplasmodial agents, the nature of the group attached to the carboxamide nitrogen was found to be crucial. A general trend observed was that an N-phenyl substituent was preferred over aliphatic radicals; compounds where the N-phenyl group was replaced by an aliphatic element showed a significant reduction in activity. mdpi.com Furthermore, the substitution pattern on the N-phenyl ring itself had a considerable impact. For instance, compounds with a chloro-substituent in the ortho position of the N-phenyl ring consistently demonstrated lower antiplasmodial activity. mdpi.com
For antitubercular 3-aminothieno[2,3-b]pyridine-2-carboxamides, the electronic properties and steric bulk of substituents on a peripheral phenyl ring (attached at the 6-position of the core) were determining factors for potency. The presence of a methoxy (B1213986) group at the 4-position of this phenyl ring was shown to be important for activity, suggesting its role as a hydrogen-bond acceptor. acs.org Conversely, replacing this with a bulky 3,4-dimethylphenyl group led to inactive compounds, indicating that steric hindrance can be detrimental to activity. acs.org The favorable activity of a 3,4-methylenedioxyphenyl substituent underscored the delicate balance between electronic and steric factors. acs.org
Research on N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as Forkhead Box M1 (FOXM1) inhibitors highlighted the influence of electron-withdrawing groups on the N-phenyl ring. nih.gov These studies suggest a correlation between the inhibition of the target and the anti-proliferative activity of the compounds. nih.gov
| Core Scaffold | Substituent Position | Substituent Type | Observed Impact on Activity | Target/Activity | Reference |
|---|---|---|---|---|---|
| Thieno[2,3-b]pyridine-2-carboxamide (B1404352) | Carboxamide Nitrogen | Aliphatic radicals (vs. Phenyl) | Decreased activity | Antiplasmodial | mdpi.com |
| Thieno[2,3-b]pyridine-2-carboxamide | N-Phenyl Ring (ortho position) | Chloro group | Decreased activity | Antiplasmodial | mdpi.com |
| Thieno[2,3-b]pyridine-2-carboxamide | Peripheral Phenyl Ring (4-position) | Methoxy group | Important for activity (H-bond acceptor) | Antitubercular | acs.org |
| Thieno[2,3-b]pyridine-2-carboxamide | Peripheral Phenyl Ring | Bulky groups (e.g., 3,4-dimethyl) | Decreased activity (steric hindrance) | Antitubercular | acs.org |
The 7-position of the thieno[3,2-b]pyridine (B153574) core is a key site for chemical modification, and the presence of a chlorine atom at this position has been a feature of several potent kinase inhibitors. In the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase inhibitors, modifications at the 7-position of the core were generally well-tolerated. researchgate.net The 7-chloro group, in particular, was a component of lead compounds, and its synthesis is a crucial step in creating these potent inhibitors. researchgate.net This position is often modified to explore interactions with the solvent-exposed region of the kinase binding site, allowing for the introduction of a diverse range of functional groups to optimize potency and pharmacokinetic properties. researchgate.netmdpi.com While direct studies isolating the singular contribution of the 7-chloro atom are limited, its consistent presence in highly active compounds suggests it plays a favorable role in establishing key interactions within the target's active site or in conferring advantageous physicochemical properties to the molecule. researchgate.net
The arrangement of the thiophene (B33073) and pyridine (B92270) rings, as well as the placement of substituents, significantly influences the biological profile of thienopyridine derivatives. Different isomeric forms can adopt distinct conformations, leading to varied binding modes and target selectivities.
A study comparing three isomers of thienopyridinone found that the [2,3-b] fusion pattern was the most potent, suggesting that the spatial relationship between the sulfur and nitrogen atoms is critical for activity. researchgate.net In the context of kinase inhibition, the thieno[3,2-b]pyridine scaffold itself was identified as a superior core compared to other isomeric and related heterocyclic systems like quinoline (B57606) or 1,7-naphthyridine (B1217170) for achieving high potency against metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov
Furthermore, subtle changes in substituent positions on the same scaffold can lead to profoundly different binding modes. For example, two isomeric kinase inhibitors based on the thieno[3,2-b]pyridine core were found to adopt completely different orientations within the kinase active site, which translated into high kinome-wide selectivity for each compound. researchgate.net This demonstrates that positional isomerism can be a powerful tool to fine-tune selectivity by exploiting different sub-pockets within a target enzyme. researchgate.net
| Isomeric Feature | Compared Scaffolds/Compounds | Key Finding | Target/Activity | Reference |
|---|---|---|---|---|
| Ring Fusion Pattern | Thieno[2,3-b]pyridinone vs. other isomers | The [2,3-b] isomer was the most potent. | NMDA Receptor Antagonist | researchgate.net |
| Core Scaffold Isomerism | Thieno[3,2-b]pyridine vs. Quinoline, 1,7-Naphthyridine | The thieno[3,2-b]pyridine core provided superior potency. | mGlu5 NAM | nih.gov |
| Positional Isomerism (Substituents) | Isomers MU1464 vs. MU1668 | Isomers exhibited profoundly different binding modes and high selectivity. | Kinase Inhibition | researchgate.net |
Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. This has been effectively applied to the thienopyridine core.
A significant finding came from the optimization of VEGFR-2 kinase inhibitors. The initial lead compound possessed a thieno[3,2-d]pyrimidine (B1254671) core and exhibited activity against both VEGFR-2 and Epidermal Growth Factor Receptor (EGFR). researchgate.net By replacing the pyrimidine (B1678525) ring with a pyridine ring to create a thienopyridine core, a 10-fold decrease in EGFR potency was achieved while maintaining strong VEGFR-2 inhibition. researchgate.netnih.gov This switch from a pyrimidine to a pyridine bioisostere was instrumental in achieving greater selectivity. A similar loss of potency was observed when transitioning from a thieno[3,2-b]pyridine to a thieno[3,2-d]pyrimidine core in the context of mGlu5 modulators. nih.gov
The replacement of the thiophene ring with its furan (B31954) bioisostere has also been considered. Computational studies suggest that the hydrogen bond basicity of furan and thiophene are similar, indicating that a furo[3,2-b]pyridine (B1253681) core could have analogous interactions to the thieno[3,2-b]pyridine scaffold, making it a viable bioisosteric alternative. researchgate.net
Identification of Key Pharmacophoric Features and Essential Binding Motifs
Based on extensive SAR studies, a general pharmacophore model for active thieno[3,2-b]pyridine-2-carboxamide derivatives can be proposed. Key features include:
The Thienopyridine Core: This bicyclic system serves as the central scaffold, correctly orienting the other functional groups. Its relatively weak interaction with the kinase hinge region can allow for diverse binding modes that engage other parts of the active site, such as the back pocket, contributing to high selectivity. researchgate.net
The 2-Carboxamide (B11827560) Linker: This group is a crucial component, often involved in hydrogen bonding interactions with the target protein.
Substituents on the Carboxamide Nitrogen: An aromatic ring (e.g., phenyl) is generally preferred over aliphatic groups at this position. mdpi.com
Peripheral Phenyl Ring Substituents: For some targets, specific substituents like a 4-methoxy group can act as key hydrogen bond acceptors. acs.org The para position of this ring often extends into a solvent-exposed area of the binding site, making it a suitable point for modification to enhance solubility and other properties without disrupting core binding interactions. researchgate.net
The 7-Position: This position on the pyridine ring is a critical vector for exploring interactions and can be substituted with groups like chlorine to optimize activity. researchgate.net
Discovery of "Molecular Switches" and Divergent SAR Trends in Ligand Optimization
During the optimization of thienopyridine-based ligands, researchers have identified "molecular switches"—small, specific structural changes that cause a dramatic and often desirable shift in the compound's biological profile.
A prime example is the bioisosteric switch from a thienopyrimidine to a thienopyridine core in the pursuit of selective VEGFR-2 inhibitors. researchgate.netnih.gov The removal of a single nitrogen atom from the pyrimidine ring effectively "switched off" the compound's affinity for EGFR, a classic example of using a subtle structural modification to engineer target selectivity. researchgate.net This finding represents a divergent SAR trend, where a modification that might be expected to have a minor effect instead causes a major bifurcation in the activity profile.
Another instance of divergent SAR is seen with positional isomers on the thieno[3,2-b]pyridine scaffold, which can function as molecular switches for binding mode. As noted previously, simply changing the attachment point of a substituent can cause the entire molecule to flip its orientation in the binding pocket, leading to a completely different set of interactions and a distinct selectivity profile. researchgate.net This highlights how minor positional changes can be exploited to steer ligand optimization toward novel biological outcomes.
Computational Chemistry Approaches to SAR Prediction and Optimization
Computational chemistry offers powerful tools for the prediction and optimization of structure-activity relationships (SAR) in derivatives of the thieno[3,2-b]pyridine scaffold. These in silico methods allow researchers to model, predict, and analyze the interactions and properties of molecules, guiding the design of more potent and effective compounds.
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the thieno[3,2-b]pyridine class of compounds, docking simulations have been crucial in elucidating binding modes and key interactions within the active sites of various protein targets.
In studies of related thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of Histone Lysine Specific Demethylase 1 (LSD1), molecular docking was used to understand the binding interactions. rsc.orgnih.gov These simulations revealed that specific amino acid residues, such as Asn535, play a critical role in stabilizing the inhibitors within the target's active site. rsc.orgnih.gov Similarly, docking studies on styrylthieno[2,3-b]pyridine-2-carboxamide derivatives targeting the COVID-19 main protease (Mpro) identified critical residues for inhibitor binding, including His41, Cys145, His164, Met165, and Glu166. researchgate.net The reliability of these docking procedures is often validated by re-docking a co-crystalized ligand into the protein's active site, with a root-mean-square deviation (RMSD) value of less than 2.0 Å indicating a reliable protocol. nih.gov These analyses provide invaluable insights into the structural requirements for potent inhibition and guide the rational design of new analogs.
In Silico Screening and Virtual Library Design
Building on insights from molecular docking and SAR studies, in silico screening and virtual library design are employed to identify novel and potent compounds. This approach involves creating large, virtual collections of molecules that can be computationally screened against a biological target to prioritize candidates for synthesis and biological testing.
For instance, based on docking results and 3D-QSAR contour maps for thieno[3,2-b]pyrrole-5-carboxamide derivatives, researchers designed eight new small molecules with high predicted activity as LSD1 inhibitors. rsc.orgnih.govpreprints.org This process allows for the exploration of a vast chemical space without the immediate need for resource-intensive chemical synthesis. The design of these virtual libraries often involves modifying a core scaffold, such as the thieno[3,2-b]pyridine ring, with various substituents to explore different chemical properties and potential interactions. mdpi.comresearchgate.net This strategy accelerates the discovery of lead compounds with improved potency and desired pharmacological profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. For thienopyridine derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied.
In a study on thieno[3,2-b]pyrrole-5-carboxamide derivatives, robust 3D-QSAR models were developed with good verification and prediction capabilities. rsc.orgnih.govpreprints.org The CoMFA model showed a high cross-validated correlation coefficient (q²) of 0.783 and a non-cross-validated correlation coefficient (r²) of 0.944, indicating a strong correlation between the molecular fields and biological activity. rsc.orgnih.gov The CoMSIA model also demonstrated strong predictive power. rsc.orgnih.gov Similarly, a 3D-QSAR study on thieno-pyrimidine derivatives as triple-negative breast cancer inhibitors yielded highly predictive CoMFA and CoMSIA models. mdpi.com These models generate contour maps that visualize the regions where steric, electrostatic, and other properties are favorable or unfavorable for activity, providing direct guidance for structural modifications to enhance potency. nih.gov
| Model | Compound Class | q² | r² | r²_pred | Reference |
|---|---|---|---|---|---|
| CoMFA | Thieno[3,2-b]pyrrole-5-carboxamides | 0.783 | 0.944 | 0.851 | rsc.orgnih.gov |
| CoMSIA | Thieno[3,2-b]pyrrole-5-carboxamides | 0.728 | 0.982 | 0.814 | rsc.orgnih.gov |
| CoMFA | Thieno-pyrimidine Derivatives | 0.818 | 0.917 | - | mdpi.com |
| CoMSIA | Thieno-pyrimidine Derivatives | 0.801 | 0.897 | 0.762 | mdpi.com |
In Silico Prediction of Pre-clinical ADME/PK Properties
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and Pharmacokinetic (PK) properties is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. mdpi.com In silico ADME models are widely used to filter out candidates with poor pharmacokinetic profiles, saving time and resources. bohrium.com
For various thienopyridine derivatives, computational tools have been used to predict key ADME properties. Studies on thiazolo[3,2-a]pyridine derivatives showed that the designed compounds adhered to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. nih.gov Pharmacokinetic parameters predicted that these compounds could be rapidly absorbed from the gastrointestinal tract and easily traverse cell membranes. nih.gov In another study, the ADME profile of a rsc.orgbenzothieno[2,3-c]pyridine derivative demonstrated both good oral bioavailability and metabolic stability. nih.gov These computational predictions are essential for prioritizing compounds that are more likely to succeed in later stages of clinical development. github.com
| Compound Class | Predicted Property | Finding | Reference |
|---|---|---|---|
| Thiazolo[3,2-a]pyridine derivatives | Oral Bioavailability | Adherence to Lipinski's Rule of Five, indicating good oral bioavailability. | nih.gov |
| Thiazolo[3,2-a]pyridine derivatives | Absorption | Predicted to be rapidly absorbed via the GI tract. | nih.gov |
| rsc.orgBenzothieno[2,3-c]pyridines | Oral Bioavailability & Stability | Demonstrated good oral bioavailability and metabolic stability. | nih.gov |
| Thieno[3,2-b]pyrrole-5-carboxamides | ADME & Bioavailability | Predictions were carried out for newly designed potent inhibitors. | rsc.orgnih.gov |
Future Perspectives and Translational Research Avenues
Strategies for Further Optimization of Thienopyridine Carboxamide Scaffolds for Enhanced Potency and Selectivity
The optimization of the 7-Chlorothieno[3,2-b]pyridine-2-carboxamide scaffold is crucial for improving its therapeutic potential. Key strategies will focus on enhancing biological potency against a specific target and ensuring high selectivity to minimize off-target effects. A systematic approach to understanding the structure-activity relationships (SAR) is fundamental to this process.
Detailed SAR studies will involve the synthesis of a library of analogues by modifying the substituents at various positions on the thienopyridine core and the carboxamide group. For instance, substitution at the 7-position, currently occupied by a chlorine atom, could be explored with other halogens, alkyl, or aryl groups to modulate electronic properties and binding interactions. Similarly, the amide portion of the carboxamide at the 2-position offers a rich site for modification. Introducing a diverse range of amines, including aliphatic, aromatic, and heterocyclic moieties, can significantly impact the compound's affinity and selectivity for its biological target.
Another key optimization strategy is the application of bioisosteric replacements. This involves substituting certain functional groups with others that have similar physical or chemical properties, with the goal of improving the compound's pharmacokinetic or pharmacodynamic profile. For example, the thiophene (B33073) ring could be replaced with other five-membered heterocycles to explore the impact on metabolic stability and target engagement.
Computational modeling and quantitative structure-activity relationship (QSAR) studies will play a pivotal role in guiding the synthetic efforts. pharmafeatures.com By building predictive models based on the biological activity of a series of analogues, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the optimization process. pharmafeatures.com
Integration of Advanced Drug Discovery Technologies (e.g., Encoded Library Technology, Fragment-Based Drug Discovery)
To expedite the discovery of novel and potent derivatives of this compound, the integration of advanced drug discovery technologies is essential.
Encoded Library Technology (ELT) , particularly DNA-Encoded Libraries (DEL), offers a powerful platform for screening vast chemical space. cambridgemedchemconsulting.comsigmaaldrich.comwikipedia.org This technology involves synthesizing large libraries of compounds where each molecule is tagged with a unique DNA barcode. cambridgemedchemconsulting.comsigmaaldrich.comwikipedia.org The entire library can then be screened against a biological target in a single experiment. cambridgemedchemconsulting.com This approach would allow for the rapid identification of thienopyridine carboxamide derivatives with high affinity for a target of interest from a library potentially containing billions of compounds. sigmaaldrich.com
Fragment-Based Drug Discovery (FBDD) is another powerful technique that can be applied. wikipedia.org FBDD involves screening small, low-molecular-weight compounds (fragments) for weak binding to the target protein. wikipedia.org Once a fragment that binds to the target is identified, it can be grown or linked with other fragments to create a more potent lead compound. wikipedia.org The thienopyridine carboxamide scaffold itself could be considered a fragment, and its binding to a target could be optimized through this approach. Alternatively, fragments that bind to different pockets on a target could be linked to the core scaffold to enhance affinity and selectivity.
These advanced technologies, when combined with traditional medicinal chemistry approaches, can significantly accelerate the identification and optimization of lead candidates derived from the this compound scaffold.
Exploration of Novel Therapeutic Applications and Undiscovered Biological Targets
The thienopyridine scaffold is known for its diverse pharmacological activities, including antiplatelet, anticancer, and antimicrobial effects. nih.govbmj.comekb.eg This suggests that this compound and its derivatives could have therapeutic potential in a wide range of diseases.
A key area of exploration is in oncology, particularly in the context of kinase inhibition. Many kinase inhibitors feature heterocyclic scaffolds, and thienopyridine derivatives have shown promise as inhibitors of various kinases involved in cancer progression. mdpi.comdiscoveryontarget.com Phenotypic screening of a library of this compound analogues against a panel of cancer cell lines could uncover novel anticancer agents. ekb.egnih.gov Subsequent target deconvolution studies would then be necessary to identify the specific biological targets responsible for the observed activity.
Beyond cancer, there is potential for thienopyridine carboxamides in other therapeutic areas. For instance, their structural similarity to known neurologically active compounds suggests potential applications in neurodegenerative diseases. mdpi.com Exploration in this area could involve screening against targets relevant to Alzheimer's or Parkinson's disease. researchgate.net Additionally, the known antiplatelet activity of some thienopyridines suggests that derivatives of this compound could be investigated for cardiovascular indications. bmj.comnih.gov
Development of Robust Pre-clinical In Vitro and In Vivo Models for Comprehensive Efficacy and Mechanism Assessment
To translate promising compounds from the bench to the clinic, the development and use of robust preclinical models is paramount. These models are essential for comprehensively assessing the efficacy and elucidating the mechanism of action of novel thienopyridine carboxamide derivatives.
In Vitro Models: Initial efficacy testing will rely on a suite of in vitro assays. For anticancer applications, this will include proliferation and cytotoxicity assays against a broad panel of cancer cell lines. ekb.eg More advanced in vitro models, such as three-dimensional (3D) cell cultures (e.g., spheroids and organoids), will provide a more physiologically relevant environment for drug testing. nih.govnih.govbmrat.orgresearchgate.netcherrybiotech.com These 3D models better mimic the tumor microenvironment and can offer more predictive insights into a compound's in vivo efficacy. nih.govnih.govcherrybiotech.com Mechanistic studies will involve target-based assays, such as kinase activity assays, and cell-based assays to investigate effects on signaling pathways, cell cycle progression, and apoptosis.
In Vivo Models: Compounds that demonstrate promising in vitro activity will advance to in vivo testing. For oncology indications, this will typically involve xenograft models, where human cancer cells are implanted into immunocompromised mice. aacrjournals.org These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, offer a more clinically relevant model for assessing efficacy.
For other potential therapeutic areas, such as neurodegenerative or cardiovascular diseases, relevant animal models will be employed. For example, transgenic mouse models of Alzheimer's disease could be used to evaluate the neuroprotective effects of thienopyridine carboxamide derivatives. researchgate.net
Q & A
Q. What are the common synthetic routes for 7-Chlorothieno[3,2-b]pyridine-2-carboxamide?
The synthesis typically involves multi-step processes:
- Step 1 : Formation of the thieno[3,2-b]pyridine core via cyclization of halogenated pyridine precursors (e.g., using POCl₃ for chlorination) .
- Step 2 : Introduction of the carboxamide group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Step 3 : Purification under inert atmospheres to prevent oxidation, with yields optimized via controlled temperatures (60–80°C) and solvent selection (e.g., acetonitrile or ethanol) .
Q. Key Characterization Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirms regioselectivity of chlorine and carboxamide groups.
- Mass Spectrometry (MS) : Validates molecular weight and purity .
Q. Which functional groups in this compound are critical for its reactivity?
- Chlorine at C7 : Enables nucleophilic substitution (e.g., displacement with cyanoacetate anions) and influences electronic properties of the heterocyclic ring .
- Carboxamide at C2 : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) and serves as a handle for further derivatization .
Q. Reactivity Table :
| Functional Group | Reactivity Example | Application |
|---|---|---|
| Chlorine (C7) | Nucleophilic displacement with ethyl cyanoacetate | Synthesis of fused heterocycles |
| Carboxamide (C2) | Cross-coupling (Buchwald-Hartwig) | Derivatization for bioactivity optimization |
Advanced Research Questions
Q. How does halogen substitution (e.g., Cl vs. Br) impact biological activity in thieno[3,2-b]pyridine derivatives?
The position and type of halogen significantly affect target binding:
- 7-Chloro vs. 7-Bromo : Chlorine’s smaller size enhances steric compatibility with hydrophobic enzyme pockets (e.g., mGlu5 receptors), while bromine may improve binding affinity due to stronger van der Waals interactions .
- Positional Isomerism : 7-Cl derivatives show higher selectivity for tyrosine kinases compared to 6-Cl analogs, likely due to altered π-stacking interactions .
Q. SAR Table :
| Derivative | Substitution | Target Affinity (IC₅₀) | Selectivity Index |
|---|---|---|---|
| 7-Cl | mGlu5 receptor | 12 nM | >100 |
| 7-Br | mGlu5 receptor | 18 nM | 85 |
| 6-Cl | Tyrosine kinase | 45 nM | 40 |
Q. What methodological strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies often arise from:
- Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) alter compound solubility and activity .
- Purity : Impurities >2% (e.g., unreacted intermediates) can skew results. Mitigate via HPLC purification (>99% purity) .
- Target Specificity : Use isoform-selective assays (e.g., kinase panel screening) to distinguish off-target effects .
Q. Recommended Workflow :
Validate compound purity via HPLC and elemental analysis.
Standardize assay conditions (e.g., 37°C, pH 7.4).
Use orthogonal biological models (e.g., cell-free vs. cell-based assays) .
Q. How can computational modeling guide the optimization of this compound derivatives?
- Docking Studies : Predict binding poses with targets like mGlu5 receptors or tyrosine kinases. For example, chlorine’s electronegativity enhances interactions with catalytic lysine residues .
- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity. Carboxamide derivatives with electron-withdrawing groups show improved IC₅₀ values .
Q. Case Study :
- Derivative Optimization : Methyl ester analogs (e.g., Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate) were designed via computational insights to enhance metabolic stability while retaining potency .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Intermediate Stability : Sensitive intermediates (e.g., thieno[3,2-b]pyridine oxides) require inert atmospheres (N₂/Ar) to prevent degradation .
- Yield Optimization : Transition from batch to flow chemistry improves reproducibility (yields increase from 65% to 85%) .
- Byproduct Management : Halogenated byproducts (e.g., 4-Bromo analogs) are removed via column chromatography or recrystallization .
Q. How does the carboxamide group influence pharmacokinetic properties?
- Solubility : The carboxamide enhances aqueous solubility (logP reduction from 3.2 to 2.5) compared to ester analogs .
- Metabolism : Resistance to hepatic esterases increases plasma half-life (t₁/₂ = 6.2 hrs vs. 1.5 hrs for methyl esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
